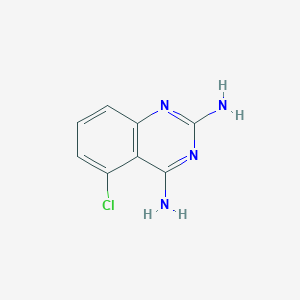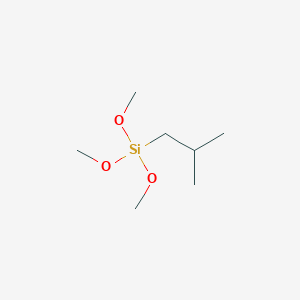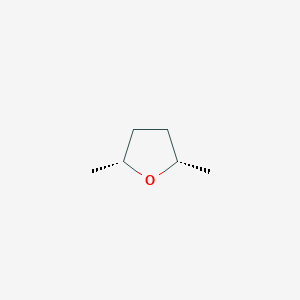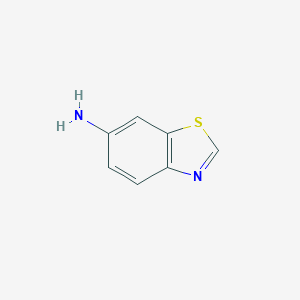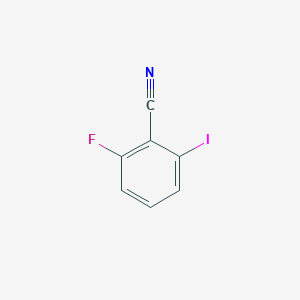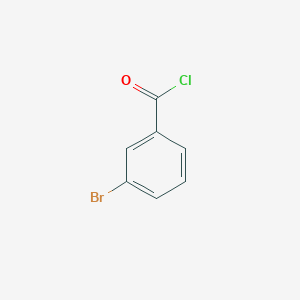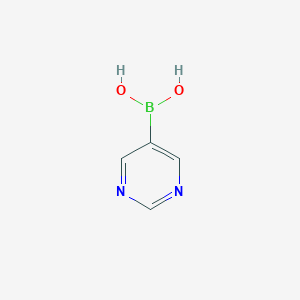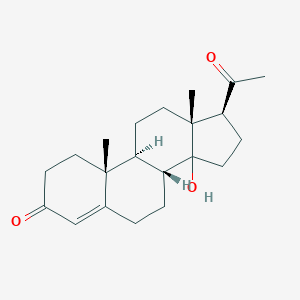
14alpha-Hydroxyprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14alpha-Hydroxyprogesterone (14α-OHP) is a steroid hormone that is synthesized from progesterone. It is an important intermediate in the biosynthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. 14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions, including preterm labor, polycystic ovary syndrome, and congenital adrenal hyperplasia.
Wirkmechanismus
The exact mechanism of action of 14α-OHP is not fully understood. It is thought to act primarily through binding to the progesterone receptor and modulating its activity. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Biochemische Und Physiologische Effekte
14α-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cortisol and aldosterone, two important steroid hormones involved in the regulation of blood pressure and electrolyte balance. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 14α-OHP in lab experiments is its ability to act as a biomarker for various conditions. Its production can be easily measured using standard laboratory techniques, making it a useful tool for diagnosis and monitoring. However, one limitation of using 14α-OHP in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 14α-OHP. One area of interest is the development of new diagnostic and prognostic markers for various conditions. Another area of interest is the development of new therapeutic agents that target the progesterone receptor and modulate its activity. Additionally, further research is needed to fully understand the mechanism of action of 14α-OHP and its potential role in the treatment of various conditions.
Synthesemethoden
The synthesis of 14α-OHP involves the conversion of progesterone to 17α-hydroxyprogesterone (17α-OHP) by the enzyme 17α-hydroxylase. 17α-OHP is then converted to 14α-OHP by the enzyme 17,20-lyase. The synthesis of 14α-OHP is a complex process that involves multiple enzymatic steps and requires the presence of various cofactors.
Wissenschaftliche Forschungsanwendungen
14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions. In preterm labor, elevated levels of 14α-OHP have been associated with an increased risk of preterm delivery. In polycystic ovary syndrome, 14α-OHP levels have been found to be elevated in some women and may be a useful marker for the condition. In congenital adrenal hyperplasia, 14α-OHP levels are often elevated due to a deficiency in the enzyme 21-hydroxylase, which is involved in the synthesis of cortisol.
Eigenschaften
CAS-Nummer |
16031-66-6 |
|---|---|
Produktname |
14alpha-Hydroxyprogesterone |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |
InChI-Schlüssel |
UAMNQIUKJVUQMR-JRBOJVLQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Kanonische SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Synonyme |
14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



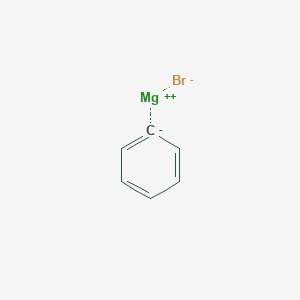
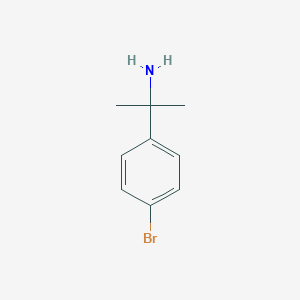
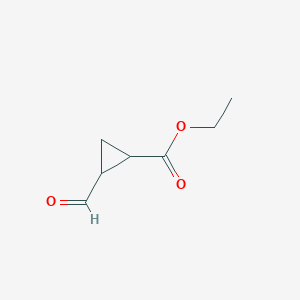
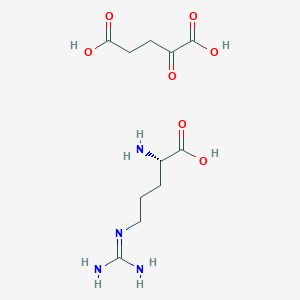
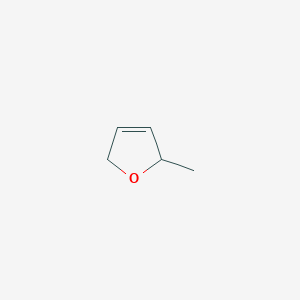
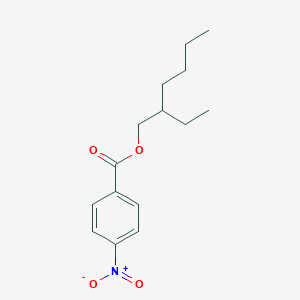
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)
